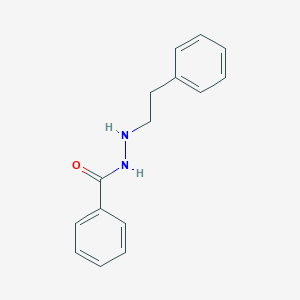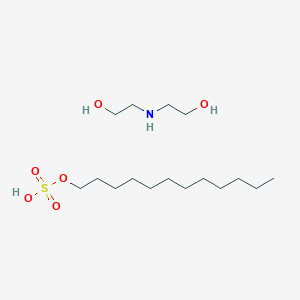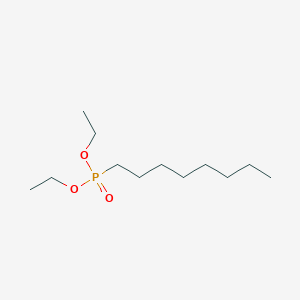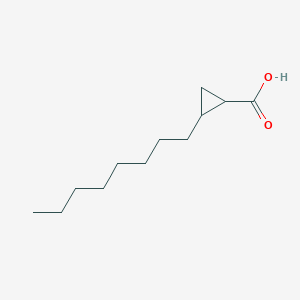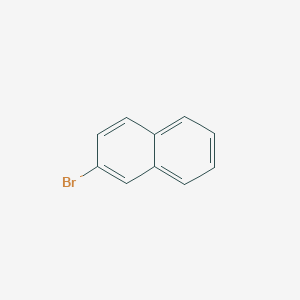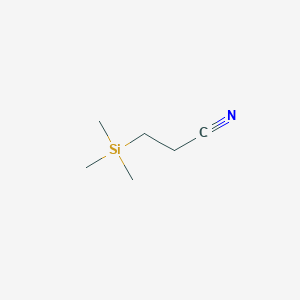
2-Cyanoethyltrimethylsilan
Übersicht
Beschreibung
2-Cyanoethyltrimethylsilane is a chemical compound that is not directly mentioned in the provided papers. However, related compounds such as 2-cyanoethyldimethyl(diethyl)aminosilane (CEDMSDEA) and cyanotrimethylsilane have been synthesized and studied for their applications in gas chromatography and as reagents for introducing cyanide functionality into other molecules . These compounds are part of the broader family of organosilicon compounds, which are known for their utility in various chemical reactions and processes due to the unique properties imparted by the silicon atoms within their structures.
Synthesis Analysis
The synthesis of related compounds such as CEDMSDEA involves reacting specific groups like carboxyl, phenolic, and secondary hydroxyl groups with the silylating agent to form derivatives that are detectable using nitrogen-phosphorus detection in gas chromatography . Cyanotrimethylsilane, another related compound, can be synthesized through the direct trimethylsilylation of hydrogen cyanide with trimethylchlorosilane and hexamethyldisilazane in a solvent-free reaction, yielding a high purity product without the need for distillation .
Molecular Structure Analysis
The molecular structure of organosilicon compounds can be quite complex, as evidenced by the crystal structure determination of 2-[3,4,5,6-tetrakis(trimethylsilyl)-1-cyclohexen-1-yl]heptamethyltrisilane, which features a tetrasubstituted cyclohexene ring vinylic to the trisilane moiety . The average Si-Si and Si-C bond distances provide insight into the molecular geometry and stability of such compounds.
Chemical Reactions Analysis
Organosilicon compounds like cyanotrimethylsilane can react with various functional groups. For instance, it adds to α,β-unsaturated ketones under the catalytic action of Lewis acids, leading to β-cyano ketones upon hydrolysis . It also reacts with acetals and orthoesters to afford alkoxy- and dialkoxyalkanenitriles, and with O-protected β-D-ribofuranoses to give β-D-ribofuranosyl cyanide . The reactivity of these compounds can be quite selective and is often used to introduce functional groups into target molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of organosilicon compounds are influenced by the silicon-containing groups attached to the carbon framework. For example, the derivatives formed by CEDMSDEA have similar chromatographic properties to other silyl derivatives but with longer retention times than trimethylsilyl analogues . The mass spectral fragmentation patterns of these derivatives are also noteworthy for their detection by selected ion monitoring in mass spectrometry . The crystallographic data of related compounds provide additional information on their density and molecular dimensions, which are crucial for understanding their behavior in various environments .
Wissenschaftliche Forschungsanwendungen
σπ-Captodative-Systeme
2-Cyanoethyltrimethylsilan wurde wegen seiner einzigartigen σπ-Captodative-Systeme untersucht . Additionsreaktionen von (2-Cyanoallyl)trimethylsilan sowie Wasserstoffabstraktionsreaktionen von this compound wurden untersucht . Diese Verbindungen zeigen hohe Reaktivitäten in radikalischen Reaktionen, was die Existenz des σπ-Captodative-Effekts demonstriert .
Elektrolytzusätze für Lithium-Ionen-Batterien
This compound, auch bekannt als TCN, wurde als Elektrolytzusatz verwendet, um die Reversibilität und thermische Sicherheit von Lithium-Ionen-Batterien mit Silizium-basierter Anode zu verbessern . TCN verhinderte die thermische Wechselwirkung zwischen der beschädigten Anode und dem Elektrolyten, und die Starttemperatur der thermischen Reaktion stieg von 122,22 auf 127,07 °C an .
Organosiliciumverbindungen
This compound ist eine chemische Verbindung, die zur Familie der Organosiliciumverbindungen gehört. Es ist eine farblose Flüssigkeit, die in verschiedenen industriellen und wissenschaftlichen Anwendungen eingesetzt wird.
Safety and Hazards
Wirkmechanismus
Biochemical Pathways
, suggesting that it may influence pathways involving free radicals.
Action Environment
The action of 2-Cyanoethyltrimethylsilane is likely influenced by environmental factors such as pH and temperature, as these can affect the rate of chemical reactions. The compound has a boiling point of 102°C/30mmHg , suggesting that it is stable under normal environmental conditions. .
Eigenschaften
IUPAC Name |
3-trimethylsilylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NSi/c1-8(2,3)6-4-5-7/h4,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDJOGCLKUPILB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50499607 | |
| Record name | 3-(Trimethylsilyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50499607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18151-32-1 | |
| Record name | 3-(Trimethylsilyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50499607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




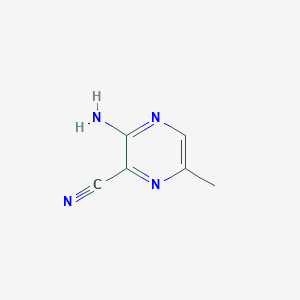
![Bis[2-(2-butoxyethoxy)ethyl] adipate](/img/structure/B93579.png)
![(8S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7,8,14,15,16,17-hexahydro-6H-cyclopenta[a]phenanthren-12-one](/img/structure/B93580.png)
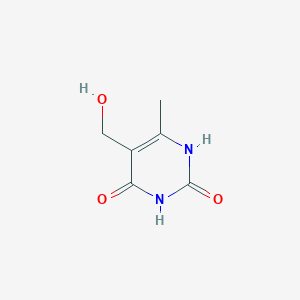
![(5S,8R,9S,10S,13S)-10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B93582.png)

